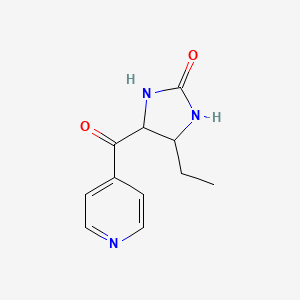

4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ピロキシモンは、主にうっ血性心不全の治療に使用される強心剤です。 これは、心臓の収縮力を高めることで心臓の出力改善を促す、ホスホジエステラーゼ阻害剤のクラスに属します .

準備方法

ピロキシモンの合成は、ジヒドロイミダゾロンコアの調製から始まる、いくつかの段階を含みます。このコアは、次にピリドイル基を導入するために官能化されます。 反応条件は、酸化ステップでは通常酸性または中性媒体、還元ステップでは塩基性媒体の使用を含みます . 工業生産方法では、最終製品の精製にしばしば高速液体クロマトグラフィー(HPLC)が用いられます .

化学反応の分析

ピロキシモンは、いくつかのタイプの化学反応を起こします。

これらの反応で使用される一般的な試薬には、酸化用のカーボンペースト電極とガラス状炭素電極、還元用の水銀電極が含まれます . これらの反応から生成される主な生成物は、通常、ピロキシモンの酸化または還元された誘導体です .

科学研究への応用

ピロキシモンは、幅広い科学研究への応用を持っています。

科学的研究の応用

Piroximone has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the electrochemical properties of dihydroimidazolones.

Biology: Investigated for its effects on cellular redox balance and lipid metabolism.

Medicine: Primarily used in the treatment of congestive heart failure due to its cardiotonic properties.

Industry: Employed in the development of new phosphodiesterase inhibitors for various therapeutic applications.

作用機序

ピロキシモンは、環状アデノシン一リン酸(cAMP)の分解に関与する酵素であるホスホジエステラーゼを阻害することによってその効果を発揮します。 この酵素を阻害することで、ピロキシモンは心筋細胞内のcAMPレベルを高め、カルシウム流入を促進し、心筋の収縮を強化します . この機序は、ナトリウム-カリウムATPアーゼを阻害することによって作用するジギタリスなどの他の強心剤とは異なります .

類似の化合物との比較

ピロキシモンは、しばしば以下のような他のホスホジエステラーゼ阻害剤と比較されます。

ミルリノン: 作用機序は似ていますが、化学的には関連していません.

エノキシモン: 同様の電気化学的特性を持つ、別の強心剤です.

ピロキシモンは、強心剤と血管拡張剤の両方の二重作用を特徴とし、心臓出力を増加させながら肺血管抵抗と全身血管抵抗を低下させることに特に効果的です .

類似化合物との比較

Piroximone is often compared with other phosphodiesterase inhibitors such as:

Milrinone: Similar in its mechanism of action but chemically unrelated.

Enoximone: Another cardiotonic agent with similar electrochemical properties.

Dobutamine: A sympathomimetic agent that increases cardiac output but does not have the same vasodilatory effects as Piroximone.

Piroximone is unique in its dual action as both a cardiotonic and a vasodilator, making it particularly effective in reducing pulmonary and systemic vascular resistance while increasing cardiac output .

特性

分子式 |

C11H13N3O2 |

|---|---|

分子量 |

219.24 g/mol |

IUPAC名 |

4-ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one |

InChI |

InChI=1S/C11H13N3O2/c1-2-8-9(14-11(16)13-8)10(15)7-3-5-12-6-4-7/h3-6,8-9H,2H2,1H3,(H2,13,14,16) |

InChIキー |

WJBHKYQDAXROOK-UHFFFAOYSA-N |

正規SMILES |

CCC1C(NC(=O)N1)C(=O)C2=CC=NC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。